Nickel formate

Catalog No.
S8107759
CAS No.
3349-06-2; 15694-70-9(dihydrate)
M.F
C2H2NiO4
M. Wt
148.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel formate

CAS Number

3349-06-2; 15694-70-9(dihydrate)

Product Name

Nickel formate

IUPAC Name

nickel(2+);diformate

Molecular Formula

C2H2NiO4

Molecular Weight

148.73 g/mol

InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2

InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L

SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]

solubility

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999)

Nickel formate (CAS 3349-06-2; dihydrate 15694-70-9) is a highly specialized, water-soluble carboxylate salt primarily procured as a clean-decomposing precursor for high-purity nickel catalysts, metallic nanoparticles, and advanced hole transport layers (HTLs) [1]. Unlike standard inorganic nickel salts, nickel formate undergoes auto-reductive thermal decomposition at low temperatures (typically 250–350 °C), yielding finely divided, catalytically active metallic nickel without requiring aggressive external reducing agents [2]. Its clean decomposition profile—evolving only volatile gases such as hydrogen, carbon monoxide, carbon dioxide, and water—makes it a critical raw material for manufacturing sulfur-free, halogen-free, and low-carbon nickel components in chemical synthesis, multilayer ceramic capacitor (MLCC) electrodes, and thin-film photovoltaics [3].

Substituting nickel formate with generic alternatives like nickel nitrate, nickel acetate, or nickel chloride introduces severe process liabilities in advanced manufacturing [1]. Nickel nitrate thermal decomposition evolves highly toxic, corrosive NOx gases and requires higher temperatures, often yielding nickel oxide that demands subsequent high-temperature hydrogen reduction [2]. Nickel acetate, while also a carboxylate, decomposes to leave significant carbonaceous residues and stable intermediates like Ni3C, which poison catalytic sites or degrade the electrical properties of metallic films [3]. Furthermore, using nickel chlorides or sulfates introduces residual halogens or sulfur, which are notorious catalyst poisons and cause severe equipment corrosion during chemical vapor deposition or thermal reduction [1]. Consequently, for applications requiring phase-pure, highly dispersed metallic nickel at low processing temperatures, nickel formate cannot be substituted without adding costly purification and reduction steps.

Auto-Reductive Thermal Decomposition to Phase-Pure Nickel

Nickel formate distinguishes itself from other organic nickel salts through its auto-reductive decomposition pathway. When heated, the formate ligand acts as an internal reducing agent (releasing H2 and CO), allowing the direct formation of phase-pure metallic nickel at temperatures as low as 250–350 °C [1]. In contrast, the thermal decomposition of nickel acetate leaves behind solid Ni3C, nickel oxide, and carbonaceous residues, requiring an additional external hydrogen reduction step to achieve phase purity [2]. This auto-reductive property eliminates the need for hazardous hydrogen gas handling during the initial catalyst activation phase.

Evidence DimensionSolid residue after thermal decomposition
Target Compound DataNickel formate yields phase-pure metallic Ni at <350 °C
Comparator Or BaselineNickel acetate yields Ni, NiO, Ni3C, and carbon residues
Quantified DifferenceComplete elimination of carbonaceous and Ni3C residues without external H2
ConditionsInert atmosphere thermal decomposition at 250–350 °C

Eliminates the need for external hydrogen reduction steps and prevents carbon contamination in sensitive catalyst and electronic applications.

Reduction of Unwanted Oxidation and Byproduct Gas Formation

During the preparation of catalysts for heavy oil catalytic cracking, the choice of nickel precursor significantly impacts the composition of the reaction products. Because nickel nitrate acts as an oxidizing agent during its decomposition, it oxidizes hydrocarbons in the oil, leading to excessive carbon oxide formation [1]. Quantitative studies show that using nickel nitrate results in the formation of 1.75 to 2.20 times more CO and CO2 compared to using nickel formate or nickel acetate [1]. By utilizing nickel formate, manufacturers can suppress this unwanted oxidation of the substrate, ensuring higher yields of the desired cracked hydrocarbons.

Evidence DimensionCO + CO2 byproduct formation during catalytic cracking
Target Compound DataNickel formate (Baseline byproduct formation)
Comparator Or BaselineNickel nitrate (1.75–2.20x higher CO + CO2 formation)
Quantified Difference43–54% reduction in unwanted carbon oxide byproducts
ConditionsCatalytic cracking of heavy oil using precursor-impregnated catalysts

Prevents the oxidative degradation of valuable hydrocarbon substrates and reduces greenhouse gas emissions during catalyst deployment.

Lowering Processing Temperatures for Thin-Film Photovoltaics

In the fabrication of solution-processed photovoltaic platforms, nickel oxide (NiOx) is a highly desirable p-type hole transport layer (HTL). However, traditional precursors require temperatures incompatible with flexible plastic substrates. Formulations using a nickel formate dihydrate–ethylenediamine complex can be fully converted to functional NiOx at 250 °C [1]. In direct contrast, formulations relying on nickel nitrate hexahydrate with monoethanolamine require processing temperatures of up to 500 °C [1]. The 250 °C reduction in processing temperature achieved by the formate precursor is critical for enabling roll-to-roll manufacturing on temperature-sensitive polymers.

Evidence DimensionMinimum processing temperature for NiOx thin film conversion
Target Compound DataNickel formate-ethylenediamine precursor (250 °C)
Comparator Or BaselineNickel nitrate-monoethanolamine precursor (500 °C)
Quantified Difference250 °C lower processing temperature
ConditionsSolution-processed thermal conversion to NiOx hole transport layers

Allows the deposition of high-performance nickel-based thin films on flexible plastic substrates that would melt at standard processing temperatures.

Auto-Reductive Synthesis of Supported Nickel Catalysts

Nickel formate is the optimal precursor for manufacturing highly dispersed, carbon-free supported nickel catalysts. Because its thermal decomposition auto-reduces to phase-pure metallic nickel at low temperatures (250–350 °C) [1], it eliminates the need for hazardous, high-temperature external hydrogen reduction steps required when using nickel nitrate or acetate.

Low-Temperature Deposition of Hole Transport Layers (HTLs)

In the production of flexible photovoltaics, nickel formate is selected over nickel nitrate due to its significantly lower thermal conversion threshold. When complexed with diamines, it forms high-quality NiOx hole transport layers at just 250 °C [2], preventing the thermal degradation of plastic substrates.

Halogen-Free Precursor for MLCC Ultrafine Nickel Powders

For multilayer ceramic capacitors (MLCCs), nickel formate is procured to generate spherical, highly crystalline nickel nanoparticles. Its clean decomposition profile ensures the final powder is free from corrosive halogens and sulfur [3], which are common contaminants in chloride or sulfate precursors that degrade electrode performance.

Catalytic Cracking of Heavy Hydrocarbons

Nickel formate is preferred over nickel nitrate in heavy oil cracking formulations because it prevents the unwanted oxidation of hydrocarbon substrates, reducing CO and CO2 byproduct formation by up to 54% [4], thereby maximizing the yield of valuable cracked products.

Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999)
Odorless green solid; [CAMEO]

Hydrogen Bond Acceptor Count

4

Exact Mass

147.930650 g/mol

Monoisotopic Mass

147.930650 g/mol

Boiling Point

Decomposes at 200-250 °C

Heavy Atom Count

7

Density

2.15 at 68 °F (USCG, 1999)
2.15 at 20 °C

Odor

Odorless

Decomposition

DECOMP AT 180-200 °C YIELDING NICKEL, CARBON DIOXIDE, CARBON MONOXIDE, WATER, METHANE, & MOLECULAR HYDROGEN. /NICKEL FORMATE DIHYDRATE/
Toxic gases and vapors (such as nickel carbonyl) may be released ... in the decomp of nickel cmpd. /Nickel & sol nickel cmpd/

UNII

Y4YT27N8QN

Related CAS

64-18-6 (Parent)
14701-22-5 (Parent)
64-18-6 (Parent)

Associated Chemicals

Nickel formate, dihydrate;15694-70-9

Methods of Manufacturing

By reaction of formic acid with Ni
(1) Reaction of sodium formate and nickel sulfate, (2) dissolving nickel hydroxide in formic acid. /Dihydrate/

General Manufacturing Information

Formic acid, nickel(2+) salt (2:1): ACTIVE

Dates

Last modified: 11-23-2023

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